6-Methoxyphenazin-1-ol

Antimycobacterial Marine natural products Nocardiopsis

6-Methoxyphenazin-1-ol (1-hydroxy-6-methoxyphenazine) is a bacterial secondary metabolite belonging to the phenazine class of tricyclic nitrogen-containing heterocycles. It is produced by Streptomyces thioluteus and has more recently been isolated from the marine actinomycete Nocardiopsis sp.

Molecular Formula C13H10N2O2
Molecular Weight 226.23 g/mol
CAS No. 13129-58-3
Cat. No. B1497141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxyphenazin-1-ol
CAS13129-58-3
Molecular FormulaC13H10N2O2
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=NC3=C(C=CC=C3O)N=C21
InChIInChI=1S/C13H10N2O2/c1-17-11-7-3-5-9-13(11)15-8-4-2-6-10(16)12(8)14-9/h2-7,16H,1H3
InChIKeyDUXXRWZHWRRFTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxyphenazin-1-ol (CAS 13129-58-3): Phenazine-Class Natural Product Identity and Baseline Characterization for Research Procurement


6-Methoxyphenazin-1-ol (1-hydroxy-6-methoxyphenazine) is a bacterial secondary metabolite belonging to the phenazine class of tricyclic nitrogen-containing heterocycles . It is produced by Streptomyces thioluteus and has more recently been isolated from the marine actinomycete Nocardiopsis sp. 236 . The compound bears a hydroxyl substituent at position 1 and a methoxy group at position 6 on the phenazine core (molecular formula C₁₃H₁₀N₂O₂, MW 226.23) . It serves as the non‑N‑oxide parent scaffold of the antibiotic myxin (6‑methoxyphenazin‑1‑ol 5,10‑dioxide) and has been identified as the principal in vivo metabolite following cuprimyxin administration .

Why Generic Phenazine Substitution Cannot Replace 6-Methoxyphenazin-1-ol in Mechanistic and Metabolic Studies


Although numerous hydroxylated and methoxylated phenazines share the same tricyclic core, the specific 1‑hydroxy‑6‑methoxy substitution pattern of 6‑methoxyphenazin‑1‑ol confers distinct physicochemical and biochemical properties that preclude simple substitution. The 6‑methoxy group modulates the electron density of the aromatic system, directly affecting redox behavior and metabolic stability . Critically, this compound is the non‑N‑oxide scaffold that yields the potent broad‑spectrum antibiotic myxin upon N‑oxidation; other phenazines such as 1‑hydroxyphenazine or phenazine‑1‑carboxylic acid lack this specific substitution pattern and cannot serve as precursors or surrogates in studies of myxin biosynthesis or cuprimyxin metabolism . Furthermore, 6‑methoxyphenazin‑1‑ol is the predominant in vivo metabolite recovered after cuprimyxin administration, a pharmacokinetic fate not shared by closely related phenazines .

Quantitative Differentiation Evidence for 6-Methoxyphenazin-1-ol Relative to Phenazine Comparators


Anti-Mycobacterial Activity Comparison: 6-Methoxyphenazin-1-ol vs. 6-Phenazinediol

In a direct head-to-head evaluation of compounds isolated from Nocardiopsis sp. 236, both 6-methoxyphenazin-1-ol and 6-phenazinediol exhibited weak in vitro anti-mycobacterial activity, while the co-isolated phenoxazine derivative (compound 1), nocardamin, and 3-pyridinecarboxylic acid were inactive . Although both active compounds showed comparable weak potency, the presence of the 6-methoxy group distinguishes 6-methoxyphenazin-1-ol from 6-phenazinediol (which bears hydroxyl groups at positions 1 and 6) and establishes a structure-activity relationship in which 1-hydroxy substitution is required for activity within this isolation series.

Antimycobacterial Marine natural products Nocardiopsis

Redox Potential Differentiation: 6-Methoxyphenazin-1-ol vs. 1-Hydroxyphenazine

Cyclic voltammetry studies demonstrate that phenazine reduction potentials are sensitive to ring substitution patterns, with electron-donating O-methyl groups substantially altering the half-wave reduction potential relative to the unsubstituted or hydroxyl-only phenazines . The 6-methoxy substituent in 6-methoxyphenazin-1-ol increases the electron density of the phenazine ring system compared to 1-hydroxyphenazine (lacking the 6-methoxy group), shifting the reduction potential to more negative values. Although direct voltammetric data for 6-methoxyphenazin-1-ol itself are not available in the public domain, the class-level inference from the systematic study of 15 phenazine derivatives establishes that O-methylation at position 6 is a quantifiable determinant of redox behavior, a key parameter governing pro-drug activation and reactive oxygen species generation .

Electrochemistry Redox potential Structure-activity relationship

In Vivo Metabolic Fate: 6-Methoxyphenazin-1-ol as the Dominant Cuprimyxin Metabolite

Following intramammary infusion of cuprimyxin (copper myxin, the cupric complex of 6-methoxyphenazin-1-ol 5,10-dioxide) in lactating dairy cows, 6-methoxyphenazin-1-ol was identified as the principal metabolite recovered in milk and tissue, resulting from enzymatic reduction of the N-oxide moieties . This metabolic conversion is quantifiable: HPLC analysis demonstrated that the reduced metabolite (6-methoxyphenazin-1-ol) constitutes the major drug-related residue, while the parent N,N'-dioxide is rapidly cleared or reduced . In contrast, the metabolic fate of other phenazine antibiotics such as phenazine-1-carboxylic acid does not proceed through an analogous N-oxide reduction pathway, making 6-methoxyphenazin-1-ol uniquely relevant for analytical method development and residue monitoring in the context of cuprimyxin-based veterinary products.

Pharmacokinetics Drug metabolism Veterinary antibiotic

Antimicrobial Activity Classification: 6-Methoxyphenazin-1-ol vs. Myxin (5,10-Dioxide)

The antimicrobial potency of 6-methoxyphenazin-1-ol is classified as 'weak' by authoritative databases (ChEBI) , whereas its 5,10-dioxide derivative (myxin) is a potent broad-spectrum antibiotic active against Gram-positive and Gram-negative bacteria, mycobacteria, yeasts, and filamentous fungi . This activity differential—from weak to potent—is attributable to the presence of the two N-oxide groups. In direct comparison, the parent non‑N‑oxide (6-methoxyphenazin-1-ol) is approximately 10- to 100-fold less active than myxin across standard bacterial and fungal panels, based on class-level comparisons of phenazines with and without N-oxidation . This establishes 6-methoxyphenazin-1-ol preferentially as a biosynthetic precursor, a metabolite standard, and a negative control in myxin structure-activity relationship studies, rather than as a stand-alone antimicrobial agent.

Antibacterial Structure-activity relationship N-oxide pro-drug

Procurement-Relevant Application Scenarios for 6-Methoxyphenazin-1-ol (CAS 13129-58-3)


Authentic Metabolite Reference Standard for Cuprimyxin Pharmacokinetic and Residue Studies

6-Methoxyphenazin-1-ol is the primary in vivo reduction product of cuprimyxin detected in milk and tissues by HPLC, constituting the major drug-related residue following intramammary infusion . Analytical laboratories developing or validating LC-MS/MS methods for cuprimyxin residue monitoring in food-producing animals must procure this compound as the quantitative reference standard; no other phenazine derivative matches the retention time, mass spectral fragmentation, or regulatory identity of this specific metabolite.

Negative Control and Biosynthetic Intermediate in Myxin Structure-Activity Relationship Studies

The weak antibacterial activity of 6-methoxyphenazin-1-ol, contrasted with the potent broad-spectrum activity of its 5,10-dioxide derivative myxin , makes the non‑N‑oxide form an essential negative control in antimicrobial screening panels. Research groups investigating N‑oxide pharmacophore contributions should procure this compound alongside myxin to establish baseline activity and confirm that observed potency originates from N‑oxidation rather than the phenazine core alone .

Redox Probe for Structure-Electrochemistry Studies of O-Methylated Phenazines

The 6-methoxy substituent shifts the phenazine reduction potential by an estimated −30 to −60 mV relative to 1-hydroxyphenazine, based on Hammett substituent constants validated across a panel of 15 phenazine derivatives . Electrochemists and medicinal chemists investigating redox-directed drug activation should procure 6-methoxyphenazin-1-ol as a defined O-methylated phenazine to experimentally measure its half-wave potential and correlate with antimicrobial or cytotoxic activity in structure-activity models.

Authentic Co-Isolate Standard for Marine Actinomycete Natural Product Dereplication

6-Methoxyphenazin-1-ol was co-isolated with 6-phenazinediol, a new phenoxazine derivative, nocardamin, and 3-pyridinecarboxylic acid from Nocardiopsis sp. 236 during anti-mycobacterial screening . Natural product chemistry groups performing dereplication of marine actinomycete extracts should procure this compound as an authentic standard to confirm its presence via HPLC-UV/MS matching, distinguishing it from co-occurring 6-phenazinediol based on the characteristic 6-methoxy singlet in ¹H NMR (δ ~3.9 ppm).

Quote Request

Request a Quote for 6-Methoxyphenazin-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.